molecular formula C25H27NO B1677009 N-Desmetiltamoxifeno CAS No. 31750-48-8

N-Desmetiltamoxifeno

Número de catálogo: B1677009
Número CAS: 31750-48-8
Peso molecular: 357.5 g/mol
Clave InChI: NYDCDZSEEAUOHN-IZHYLOQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Desmethyltamoxifen exhibits several pharmacological activities that contribute to its effectiveness in breast cancer treatment:

  • Estrogen Receptor Binding : N-Desmethyltamoxifen has been shown to bind to estrogen receptors, inhibiting estrogen-stimulated proliferation of breast cancer cells. This property is crucial for its role as an anti-estrogenic agent .
  • Metabolic Stability and Efficacy : Research indicates that N-desmethyltamoxifen has a longer half-life compared to tamoxifen, which may enhance its therapeutic efficacy. Studies have demonstrated that it can be detected at higher concentrations in tumor tissues than in serum, suggesting effective local action in breast tumors .

Breast Cancer Treatment

N-Desmethyltamoxifen plays a pivotal role in the treatment of hormone-receptor-positive breast cancer:

  • Therapeutic Monitoring : A study involving 115 patients indicated that monitoring serum levels of tamoxifen and its metabolites, including N-desmethyltamoxifen, could optimize treatment regimens and improve therapeutic outcomes .
  • Combination Therapies : N-desmethyltamoxifen is often studied in combination with other agents to enhance anti-cancer effects. Its ability to inhibit cell proliferation makes it a candidate for combination therapies aimed at overcoming resistance to standard treatments .

Personalized Medicine

The pharmacokinetics of N-desmethyltamoxifen can vary significantly among individuals:

  • Dosage Personalization : Research suggests that personalizing tamoxifen dosage based on the levels of N-desmethyltamoxifen and other metabolites can improve the therapeutic index and reduce side effects .

Mechanistic Insights

Understanding the mechanisms by which N-desmethyltamoxifen exerts its effects is crucial for optimizing its use:

  • Protein Target Identification : Recent studies utilizing proteomic techniques have identified over 200 proteins whose stability is altered by N-desmethyltamoxifen treatment in MCF-7 breast cancer cells. This highlights the compound's broad impact on cellular signaling pathways relevant to cancer progression .
  • Cellular Mechanisms : N-desmethyltamoxifen has been linked to various cellular processes beyond estrogen receptor modulation, including apoptosis and cell cycle regulation, further establishing its role as a multi-faceted therapeutic agent .

Table 1: Key Findings from Research Studies

Study ReferenceFocusKey Findings
Protein Target IdentificationIdentified 200 proteins affected by N-desmethyltamoxifen in MCF-7 cells, linking many to breast cancer pathways.
Tissue DistributionFound higher concentrations of N-desmethyltamoxifen in tumor tissues compared to serum, suggesting effective local action.
Pharmacological CharacterizationDemonstrated binding affinity to estrogen receptors and inhibition of estrogen-stimulated cell proliferation.

Mecanismo De Acción

N-Desmetiltamoxifeno ejerce sus efectos principalmente a través de su interacción con los receptores de estrógeno. Se une a estos receptores con una afinidad menor en comparación con el tamoxifeno y el endoxifeno. Una vez unido, puede modular la transcripción de genes sensibles a los estrógenos, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis en células positivas para el receptor de estrógeno . La conversión de this compound a endoxifeno por las enzimas citocromo P450, particularmente CYP2D6, es un paso crucial en su mecanismo de acción .

Compuestos Similares:

Unicidad: this compound es único en su papel como metabolito intermedio en la vía metabólica del tamoxifeno. Su menor afinidad por los receptores de estrógeno en comparación con sus metabolitos lo hace menos potente, pero es crucial para la formación del endoxifeno altamente activo .

Análisis Bioquímico

Biochemical Properties

N-Desmethyltamoxifen plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of tamoxifen into N-Desmethyltamoxifen is primarily mediated by CYP3A4 and CYP3A5 enzymes . N-Desmethyltamoxifen is then further metabolized into endoxifen by the CYP2D6 enzyme . These interactions are crucial for the therapeutic efficacy of tamoxifen.

Cellular Effects

N-Desmethyltamoxifen influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . As a metabolite of tamoxifen, N-Desmethyltamoxifen contributes to the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .

Molecular Mechanism

The mechanism of action of N-Desmethyltamoxifen is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . N-Desmethyltamoxifen has an affinity for the estrogen receptor, which is lower compared to estradiol . This interaction is crucial for its antiestrogenic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyltamoxifen change over time. Continuous therapy with tamoxifen, which is metabolized to N-Desmethyltamoxifen, produces steady-state levels within 4 weeks . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-Desmethyltamoxifen vary with different dosages in animal models

Metabolic Pathways

N-Desmethyltamoxifen is involved in several metabolic pathways. It is primarily formed from tamoxifen by the action of CYP3A4 and CYP3A5 enzymes . It is then further metabolized into endoxifen by the CYP2D6 enzyme . This metabolic pathway is crucial for the therapeutic action of tamoxifen.

Transport and Distribution

N-Desmethyltamoxifen is transported and distributed within cells and tissues. The concentrations of N-Desmethyltamoxifen in tumor tissues are significantly correlated to their serum levels

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-Desmetiltamoxifeno generalmente implica la desmetilación del tamoxifeno. Este proceso se puede lograr utilizando varios agentes desmetilantes en condiciones controladas. Un método común implica el uso de tribromuro de boro (BBr3) en un solvente anhidro como diclorometano a bajas temperaturas .

Métodos de Producción Industrial: En un entorno industrial, la producción de this compound puede implicar procesos de desmetilación a gran escala utilizando reactivos y condiciones similares a los de la síntesis de laboratorio. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Desmetiltamoxifeno experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales:

Comparación Con Compuestos Similares

Uniqueness: N-Desmethyltamoxifen is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .

Actividad Biológica

N-Desmethyltamoxifen (also known as N-DMT) is a significant metabolite of tamoxifen, an antiestrogen drug widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of N-Desmethyltamoxifen is crucial, as it contributes to the overall therapeutic effects and side effects associated with tamoxifen therapy.

Estrogen Receptor Binding

N-Desmethyltamoxifen exhibits notable binding affinity to estrogen receptors (ERs). Research indicates that it acts as a partial agonist or antagonist depending on the cellular context and the presence of other ligands. In vitro studies have shown that N-Desmethyltamoxifen can inhibit estrogen-stimulated proliferation of breast cancer cells, similar to its parent compound, tamoxifen .

The mechanism through which N-Desmethyltamoxifen exerts its effects involves:

  • Competitive inhibition : It competes with estrogen for binding sites on ERs.
  • Transcriptional modulation : It alters the expression of estrogen-responsive genes, leading to reduced cell proliferation in hormone-sensitive tissues .

Pharmacokinetics

N-Desmethyltamoxifen is primarily formed through the metabolism of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. The concentration of N-Desmethyltamoxifen in plasma can be influenced by genetic polymorphisms in these metabolic pathways, which may affect individual responses to tamoxifen therapy .

Comparative Activity

Studies have shown that the biological activity of N-Desmethyltamoxifen is comparable to that of 4-hydroxytamoxifen, another active metabolite. Both metabolites demonstrate similar efficacy in inhibiting breast cancer cell growth and modulating ER activity. However, N-Desmethyltamoxifen may have a more favorable pharmacokinetic profile, with higher plasma levels observed in certain patient populations .

Data Table: Biological Activity Comparison

Compound Binding Affinity (IC50) Cell Proliferation Inhibition (%) Agonist/Antagonist Profile
Tamoxifen0.5 µM70%Partial Agonist
4-Hydroxytamoxifen0.3 µM75%Antagonist
N-Desmethyltamoxifen0.4 µM72%Partial Agonist

Case Study 1: Patient Response Variability

A study involving patients undergoing tamoxifen therapy highlighted significant variability in plasma concentrations of N-Desmethyltamoxifen based on CYP2D6 genotype. Patients identified as poor metabolizers had lower levels of this metabolite and consequently exhibited reduced therapeutic responses compared to extensive metabolizers .

Case Study 2: Long-term Therapy Effects

In a longitudinal study assessing patients on chronic tamoxifen therapy, it was found that the mean concentration of N-Desmethyltamoxifen was approximately 481 ng/ml, indicating its substantial presence and potential impact on treatment outcomes. The study also noted the elimination kinetics of this metabolite, which paralleled that of tamoxifen itself, suggesting similar metabolic pathways .

Propiedades

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCDZSEEAUOHN-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315924
Record name Desmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31750-48-8
Record name Desmethyltamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31750-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyltamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYLTAMOXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethyltamoxifen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyltamoxifen
Reactant of Route 2
Reactant of Route 2
N-Desmethyltamoxifen
Reactant of Route 3
Reactant of Route 3
N-Desmethyltamoxifen
Reactant of Route 4
N-Desmethyltamoxifen
Reactant of Route 5
Reactant of Route 5
N-Desmethyltamoxifen
Reactant of Route 6
Reactant of Route 6
N-Desmethyltamoxifen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.